molecular formula C10H9NO B14344708 2-(Phenoxymethyl)prop-2-enenitrile CAS No. 93890-10-9

2-(Phenoxymethyl)prop-2-enenitrile

Cat. No.: B14344708
CAS No.: 93890-10-9
M. Wt: 159.18 g/mol
InChI Key: SKMAWELXHYABAY-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)prop-2-enenitrile is an organic compound with the molecular formula C10H9NO It is characterized by the presence of a phenoxymethyl group attached to a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)prop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of phenoxymethyl bromide with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxymethyl derivatives.

Scientific Research Applications

2-(Phenoxymethyl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenoxymethyl group can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenoxymethyl)prop-2-enamide
  • 2-(Phenoxymethyl)prop-2-enol
  • 2-(Phenoxymethyl)prop-2-enone

Uniqueness

2-(Phenoxymethyl)prop-2-enenitrile is unique due to its combination of a phenoxymethyl group and a nitrile moiety.

Properties

CAS No.

93890-10-9

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(phenoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C10H9NO/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6H,1,8H2

InChI Key

SKMAWELXHYABAY-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC=C1)C#N

Origin of Product

United States

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